

Spectroscopic data for 4-Hydroxy-6-iodoquinoline-3-carboxylic acid

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Compound of Interest

Compound Name: 4-Hydroxy-6-iodoquinoline-3-carboxylic acid

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An In-Depth Technical Guide to the Spectroscopic Characterization of **4-Hydroxy-6-iodoquinoline-3-carboxylic acid**

Authored by: Gemini, Senior Application Scientist Introduction

4-Hydroxy-6-iodoquinoline-3-carboxylic acid (CAS No. 302949-02-6) is a halogenated derivative of the quinoline scaffold, a heterocyclic motif of significant interest in medicinal chemistry and drug development.^[1] The presence of the iodine atom, the carboxylic acid, and the hydroxyl group imparts specific physicochemical properties that can influence molecular interactions and biological activity. As with any compound intended for advanced research, particularly in drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive data required for this purpose.

This technical guide offers a comprehensive overview of the expected spectroscopic data for **4-Hydroxy-6-iodoquinoline-3-carboxylic acid**. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret the analytical data for this and similar molecules. The methodologies and data presented herein are based on established spectroscopic principles and data from closely related iodo-quinoline analogs.^[2]

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Key features of **4-Hydroxy-6-iodoquinoline-3-carboxylic acid** (Molecular Formula: $C_{10}H_6INO_3$) that are pertinent to spectroscopic analysis include:[3]

- Quinoline Core: A bicyclic aromatic system containing distinct protons and carbons.
- Aromatic Protons: Protons on the benzene and pyridine rings, which will appear in the aromatic region of the 1H NMR spectrum.
- Quaternary Carbons: Several carbons in the ring system and the carboxylic acid group that will be visible in ^{13}C NMR but not in proton-coupled spectra.
- Functional Groups: A hydroxyl (-OH) group, a carboxylic acid (-COOH) group, and a carbon-iodine (C-I) bond, all of which have characteristic signatures in infrared spectroscopy and influence the electronic environment observed in NMR and mass spectrometry.

Caption: Molecular structure of **4-Hydroxy-6-iodoquinoline-3-carboxylic acid**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **4-Hydroxy-6-iodoquinoline-3-carboxylic acid**, both 1H and ^{13}C NMR are essential for full structural verification.

1H NMR Spectroscopy: Proton Environment Analysis

The 1H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons.

Illustrative 1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~14.0	broad singlet	-	COOH
~12.0	broad singlet	-	4-OH
~8.90	singlet	-	H2
~8.50	doublet	~2.0	H5
~8.00	doublet of doublets	~9.0, 2.0	H7

| ~7.60 | doublet | ~9.0 | H8 |

Interpretation and Expertise:

- Downfield Protons: The protons of the carboxylic acid and hydroxyl groups are expected to be significantly downfield and broad due to hydrogen bonding and exchange with residual water in the DMSO solvent. The carboxylic acid proton in similar quinoline structures is often observed around 14 ppm.[2]
- Aromatic Region (7.5-9.0 ppm): The protons on the quinoline core appear in this region.
 - H2: The proton at the 2-position is adjacent to the nitrogen atom and is typically a singlet, appearing highly deshielded.
 - H5, H7, H8: These protons form a coupled system on the benzo- part of the quinoline ring. The iodine at position 6 influences their chemical shifts. H5 is expected to be a doublet due to coupling with H7. H7 will appear as a doublet of doublets, coupling to both H8 (ortho-coupling, larger J value) and H5 (meta-coupling, smaller J value). H8 will be a doublet due to ortho-coupling with H7.

^{13}C NMR Spectroscopy: Carbon Backbone Mapping

The ^{13}C NMR spectrum reveals all unique carbon atoms in the molecule.

Illustrative ^{13}C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~170.0	C=O (Carboxylic Acid)
~165.0	C4 (C-OH)
~145.0	C2
~140.0	C8a
~138.0	C7
~130.0	C5
~125.0	C4a
~120.0	C8
~110.0	C3

| ~95.0 | C6 (C-I) |

Interpretation and Expertise:

- **Carbonyl and C-OH:** The carboxylic acid carbonyl carbon is the most downfield signal. The C4 carbon, attached to the hydroxyl group, is also significantly deshielded.
- **Aromatic Carbons:** The remaining aromatic carbons appear between 110 and 145 ppm.
- **Effect of Iodine (C6):** The most upfield aromatic carbon is predicted to be C6. The "heavy atom effect" of iodine causes a significant upfield shift for the directly attached carbon, making this signal highly diagnostic.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Illustrative Mass Spectrometry Data (ESI-)

m/z (Mass-to-Charge Ratio)	Assignment
313.94	[M-H]⁻ (Molecular Ion)
269.95	[M-H-CO ₂] ⁻

| 142.96 | [M-H-CO₂-I]⁻ |

Interpretation and Expertise:

- Molecular Ion: The molecular weight of C₁₀H₆INO₃ is 314.94 g/mol. In negative ion electrospray ionization (ESI-), the most prominent peak would be the deprotonated molecule [M-H]⁻ at m/z 313.94. This confirms the molecular formula.
- Fragmentation Pattern: A characteristic fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da).^[4] Therefore, a significant fragment at m/z 269.95, corresponding to the loss of carbon dioxide from the molecular ion, is expected. Subsequent loss of the iodine radical (127 Da) would lead to a fragment around m/z 142.96.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes bonds to vibrate at specific frequencies.

Illustrative FT-IR Data (Solid, ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Very Broad, Strong	O-H stretch (Carboxylic Acid Dimer)
~3100	Broad, Medium	O-H stretch (Phenolic)
1680-1710	Strong, Sharp	C=O stretch (Carboxylic Acid, conjugated)
~1600, ~1550	Medium-Strong	C=C stretch (Aromatic)
1210-1320	Strong	C-O stretch (Carboxylic Acid/Phenol)

| ~900 | Broad, Medium | O-H bend (out-of-plane) |

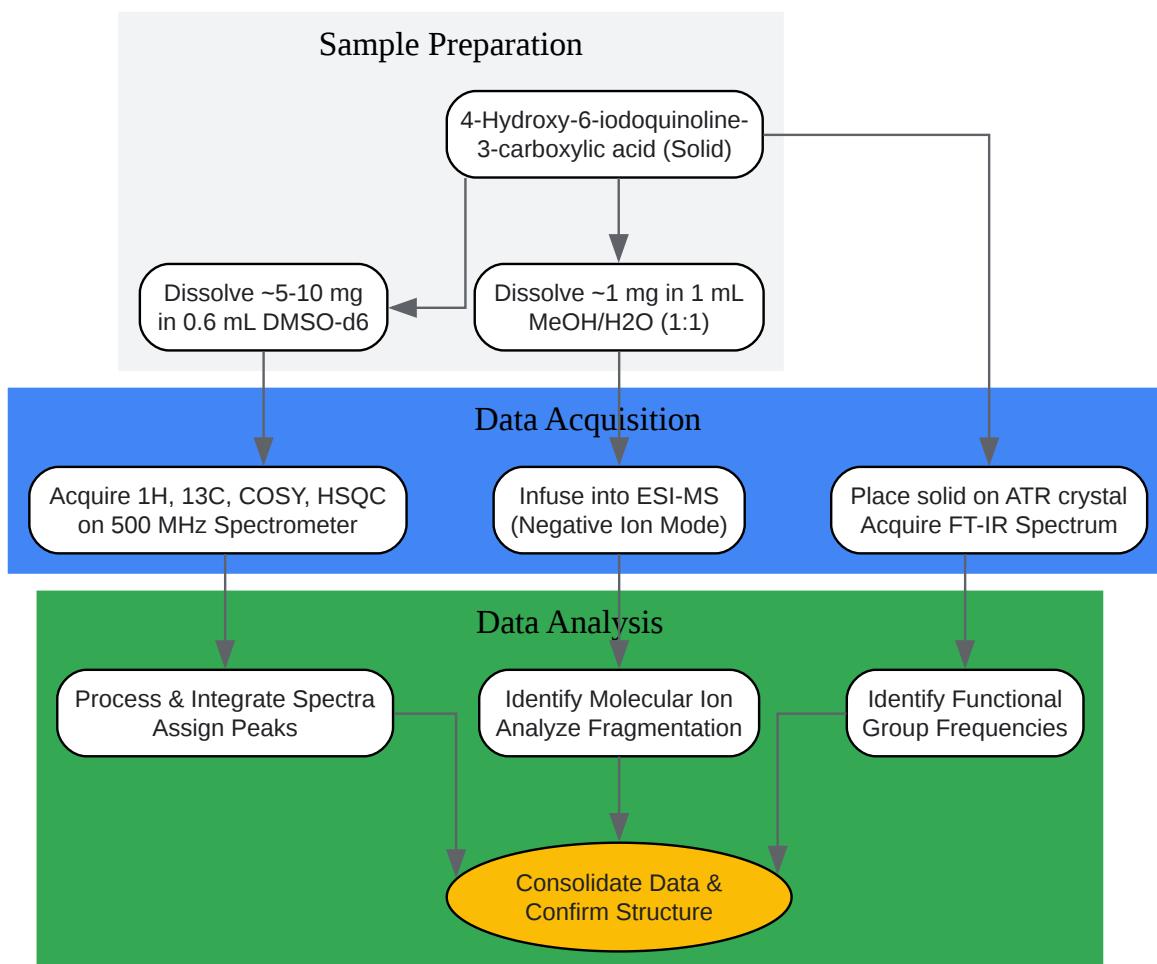
Interpretation and Expertise:

- O-H Stretching: The most prominent feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band from 2500-3300 cm⁻¹.^{[5][6]} This broadness is a result of strong intermolecular hydrogen bonding (dimerization). The phenolic O-H stretch will likely be superimposed within this region.
- C=O Stretching: A strong, sharp peak between 1680-1710 cm⁻¹ is characteristic of a carbonyl group in a conjugated carboxylic acid.^[7] Conjugation with the quinoline ring system lowers the frequency compared to a non-conjugated acid.
- Fingerprint Region: Aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region. The strong C-O stretching and broad O-H bending vibrations further confirm the presence of the acid and hydroxyl functionalities.

Experimental Protocols & Workflows

To ensure data reproducibility and integrity, standardized protocols must be followed.

Workflow for Spectroscopic Analysis



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Caption: Standard workflow for the complete spectroscopic characterization.

Protocol 1: NMR Sample Preparation and Acquisition

- Sample Weighing: Accurately weigh 5-10 mg of the solid compound.
- Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Homogenization: Gently vortex or sonicate the tube until the sample is fully dissolved.

- **Instrument Setup:** Place the NMR tube in the spectrometer. Load standard acquisition parameters for ^1H and ^{13}C NMR on a 500 MHz instrument.
- **Acquisition:** Run the ^1H NMR experiment, followed by the ^{13}C NMR experiment. If necessary, run 2D experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations.
- **Processing:** Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the solvent peak (DMSO at 2.50 ppm for ^1H , 39.52 ppm for ^{13}C).

Protocol 2: Mass Spectrometry Sample Preparation and Acquisition

- **Sample Preparation:** Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol. Further dilute to approximately 1-10 $\mu\text{g}/\text{mL}$ using a 1:1 mixture of methanol and water.
- **Instrument Setup:** Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap) using a known standard. Set the ionization source to Electrospray Ionization (ESI) in negative ion mode.
- **Acquisition:** Infuse the diluted sample into the mass spectrometer at a flow rate of 5-10 $\mu\text{L}/\text{min}$. Acquire the full scan mass spectrum over a range of m/z 50-500.
- **Fragmentation (MS/MS):** If desired, perform a tandem MS (MS/MS) experiment by selecting the $[\text{M}-\text{H}]^-$ ion (m/z 313.9) for collision-induced dissociation (CID) to observe fragment ions.

Protocol 3: FT-IR Data Acquisition

- **Background Scan:** Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
- **Sample Application:** Place a small amount of the solid powder directly onto the ATR crystal, ensuring good contact.

- Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Conclusion

The combination of NMR, Mass Spectrometry, and IR Spectroscopy provides a complete and unambiguous characterization of **4-Hydroxy-6-iodoquinoline-3-carboxylic acid**. Each technique offers complementary information that, when synthesized, validates the molecular structure with a high degree of confidence. The illustrative data and protocols provided in this guide serve as a robust framework for researchers undertaking the analysis of this compound, ensuring data integrity and facilitating downstream applications in chemical and pharmaceutical research.

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